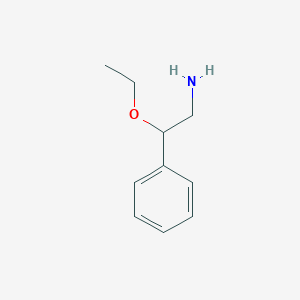![molecular formula C19H20N2O B12111102 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- CAS No. 893760-90-2](/img/structure/B12111102.png)
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core through cyclization reactions. This is followed by the introduction of the methyl group at the 1-position using methylating agents such as methyl iodide under basic conditions. The phenylethylamino group is then introduced at the 3-position through nucleophilic substitution reactions, often using phenylethylamine and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinone core to its corresponding hydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can be further utilized in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a nitrogen atom in the ring, known for its antimalarial properties.
Quinolinone: The parent compound without the methyl and phenylethylamino groups, used in various chemical syntheses.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological activities.
Uniqueness
2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
893760-90-2 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-methyl-3-[(2-phenylethylamino)methyl]quinolin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-21-18-10-6-5-9-16(18)13-17(19(21)22)14-20-12-11-15-7-3-2-4-8-15/h2-10,13,20H,11-12,14H2,1H3 |
Clave InChI |
IKJANPAVWAPHKC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C1=O)CNCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
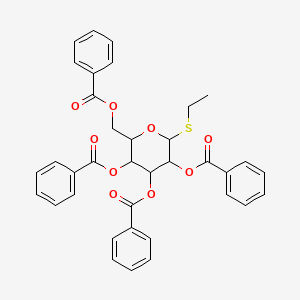
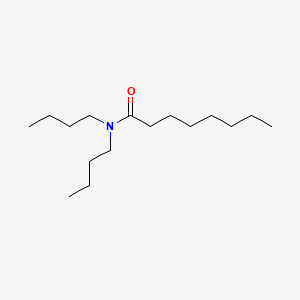

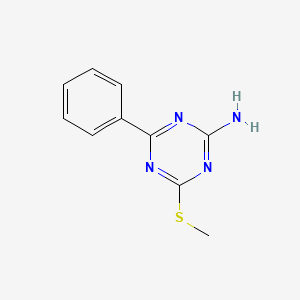

![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)

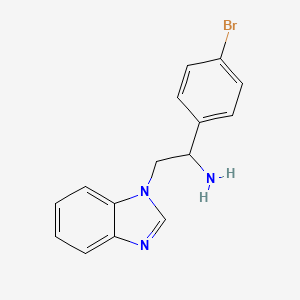

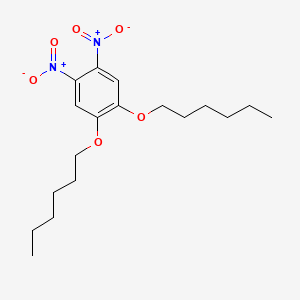
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)
